

Molinate effects on non-target organisms

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Compound of Interest

Compound Name: **Molinate**

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An In-depth Technical Guide on the Effects of **Molinate** on Non-Target Organisms

Executive Summary

Molinate (S-ethyl azepane-1-carbothioate) is a selective thiocarbamate herbicide primarily used for weed control in rice cultivation.^[1] While effective for its agricultural purpose, its introduction into the environment raises significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive overview of the ecotoxicological effects of **molinate**, drawing from extensive research on various species. The document summarizes key quantitative toxicity data, outlines common experimental protocols, and visualizes the primary metabolic and toxicological pathways. The primary mechanisms of toxicity involve metabolic activation to more potent compounds, leading to reproductive damage in certain mammals and neurotoxicity.^{[2][3][4]} Effects on aquatic life are highly variable, with some fish and invertebrate species demonstrating significant sensitivity.^[5] This guide is intended for researchers, scientists, and professionals in drug development and environmental risk assessment to facilitate a deeper understanding of **molinate**'s environmental and health implications.

Introduction to Molinate

Molinate (CAS 2212-67-1) is a systemic herbicide that inhibits germination and growth by being rapidly absorbed by plant roots. It belongs to the thiocarbamate class of chemicals, which are known to interfere with lipid synthesis in target plants.^{[6][7]} **Molinate** is formulated as both a granular and an emulsifiable liquid.^[5] Due to its application in flooded rice paddies, it has a high potential for entering aquatic ecosystems through drainage and runoff. Its

persistence varies, with a half-life of 8 to 25 days in aerobic soil, but up to 160 days in the flooded soil conditions typical of rice cultivation.

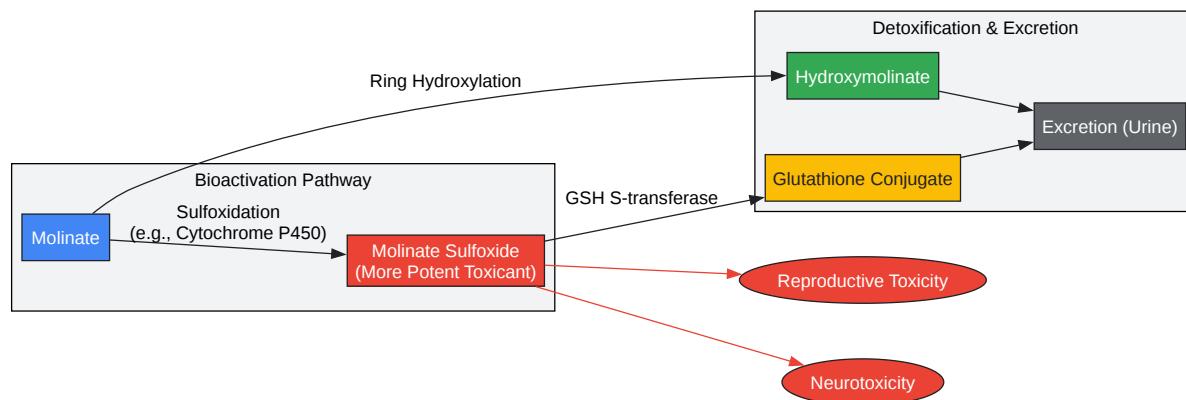
Mechanism of Action in Non-Target Organisms

Primary Herbicidal Action

The intended mode of action for **molinate**, like other thiocarbamates, is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.^{[6][7]} This process is crucial for producing surface waxes and suberin in plants. While this is the targeted mechanism in weeds, the broader toxicological effects in animals stem from different pathways.

Metabolic Activation and Detoxification

In animal systems, **molinate** undergoes metabolic transformation, primarily through two pathways: sulfoxidation and ring hydroxylation.^{[3][8]} The sulfoxidation pathway is particularly significant as it converts **molinate** into **molinate** sulfoxide, a metabolite that is more potent and directly implicated in the observed testicular toxicity in rats.^[3] This bioactivation can occur in both the liver and the target organ, such as the testis.^[3] The alternative pathway involves hydroxylation, which generally leads to detoxification and excretion.^[8]



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Fig. 1: Metabolic activation and detoxification pathways of **molinate**.

Key Toxicological Endpoints

The most critical toxicological effects identified for **molinate** in non-target organisms are reproductive toxicity and neurotoxicity.^[4]

- **Reproductive Toxicity:** In rodents, **molinate** exposure leads to adverse reproductive effects, particularly in males.^[2] The sulfoxide metabolite inhibits neutral cholesterol ester hydrolase, disrupting the mobilization of cholesterol required for sperm maturation.^[2] This results in degeneration of seminiferous tubules, the formation of multinucleated giant cells, and ultimately, infertility.^{[3][9]} Effects on female reproduction in rats have also been observed, including reduced litter numbers and pup survival.^[9]
- **Neurotoxicity:** **Molinate** is neurotoxic across multiple species, including rats, mice, and dogs. Effects include degeneration and demyelination of nerves (neuropathy), inhibition of

cholinesterase, and clinical signs indicative of nervous system damage.[\[9\]](#)[\[10\]](#) These effects have been observed at low doses in both adult and juvenile animals.[\[10\]](#)

Effects on Aquatic Organisms

Given its use in rice paddies, aquatic ecosystems are at high risk of **molinate** contamination.

Aquatic Invertebrates

Molinate is highly toxic to some aquatic invertebrates.[\[5\]](#) Ostracods and cladocerans, such as Daphnia, are among the most sensitive groups.

Organism Group	Species	Endpoint	Duration	Value (µg/L)	Reference
Freshwater Crustacean	Ceriodaphnia dubia	EC50	48-hour	430	
Moina australiensis	EC50	48-hour	2400		
Moina australiensis	NOEC (reproduction)	8-day	110		
Daphnia sp.	LC50	96-hour	300 - 600	[5]	
Freshwater Insect	Stonefly	LC50	96-hour	340 - 370	[5]
Marine Crustacean	Neomysis mercedis	LC50	96-hour	1300 - 9910	
Neomysis mercedis	NOEC (growth)	42-56 day	25.6		
Marine Mollusc	Unspecified	LC50	96-hour	197,000	

Fish

The toxicity of **molinate** to fish varies significantly among species, ranging from slightly to highly toxic.[\[5\]](#) Anemia-like conditions have been observed in carp exposed to **molinate**.[\[5\]](#) Studies on *Anguilla anguilla* showed that exposure to 11.15 mg/L of **molinate** resulted in decreased cholinesterase (ChE) activity.[\[11\]](#)

Species	Common Name	Endpoint	Duration	Value (µg/L)	Reference
<i>Cyprinus carpio</i>	Carp	LC50	48-96 hr	43 - 29,000	
<i>Oncorhynchus mykiss</i>	Rainbow Trout	LC50	96-hour	210 - 1,300	[5]
<i>Lepomis macrochirus</i>	Bluegill Sunfish	LC50	96-hour	320	[5]
<i>Carassius auratus</i>	Goldfish	LC50	96-hour	30,000	[5]
<i>Melanotenia fluviatilis</i>	Crimson-spotted Rainbowfish	EC50 (imbalance)	96-hour	7,900 - 14,800	[12]

Amphibians

Data on amphibians indicates moderate toxicity compared to more sensitive aquatic organisms. However, sublethal effects and the impact of pesticide mixtures can pose a greater threat than suggested by acute toxicity values alone.[\[13\]](#)[\[14\]](#)

Species	Endpoint	Duration	Value (µg/L)	Reference
Two species	LC50	96-hour	14,000-34,000	

Effects on Terrestrial Organisms

Avian Species

Molinate demonstrates low acute toxicity to avian species based on dietary studies.

Species	Common Name	Endpoint	Duration	Value (ppm)	Reference
<i>Colinus virginianus</i>	Japanese Quail	Dietary LC50	5-day	>5000	[5]
<i>Anas platyrhynchos</i>	Mallard Duck	Dietary LC50	5-day	>13,000	[5]

Mammals

Molinate is moderately toxic to mammals via acute oral ingestion.[5] The primary concerns arise from long-term or repeated exposure, which can lead to significant reproductive and neurological damage.[9][10]

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	369 - 720	[5]
Mouse	Oral	LD50	530 - 795	[5]
Rat	Dermal	LD50	4000 - 4800	[5]
Rat	Oral	NOEL (Reproductive)	0.2	[9]
Rat	Oral	Lowest Effect (Neurotoxicity)	0.3	[9]

Long-term dietary studies in rats reported increased testes weight at doses of 2 mg/kg bw/day and pathological changes in the liver, kidney, and other organs at higher doses.[9]

Soil Organisms

Thiocarbamate herbicides can impact soil microbial communities. While specific data for **molinate** is limited in the provided context, pesticides in general can inhibit key microbial processes. Herbicides and fungicides have been shown to inhibit ammonia-oxidizing archaea and bacteria, which are crucial for nitrogen cycling.[15][16] The persistence of **molinate** in

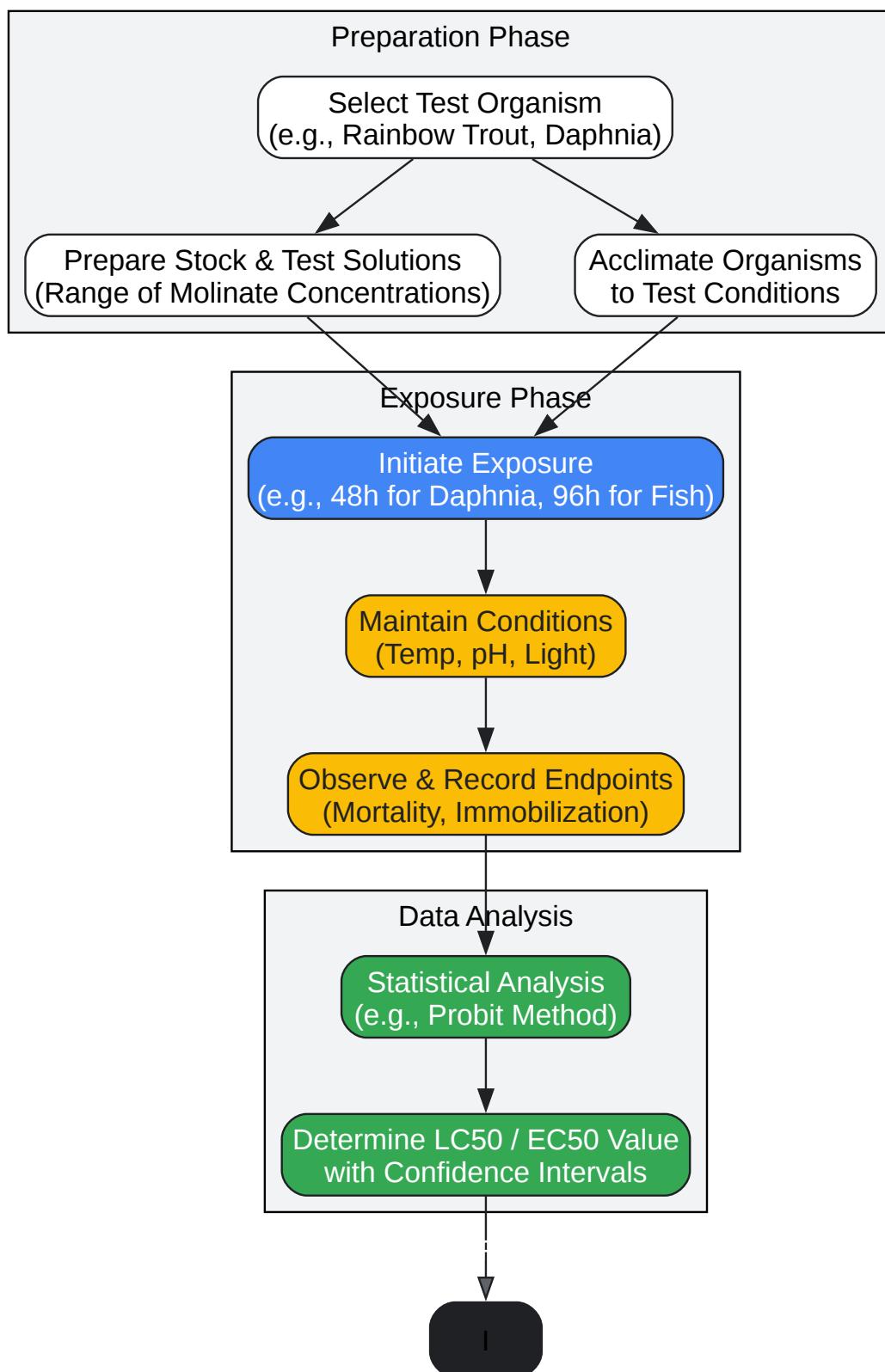
flooded soils suggests a potential for prolonged exposure and disruption of these microbial communities.

Key Experimental Protocols

Aquatic Toxicity Testing

Standardized laboratory bioassays are used to determine the toxicity of chemicals like **molinate** to aquatic organisms.^[17] These tests measure endpoints such as mortality (LC50) or non-lethal effects like immobilization (EC50).^{[18][19]}

- Fish, Acute Toxicity Test (e.g., OECD Guideline 203): Fish are exposed to the test substance for a 96-hour period.^[19] Mortality is recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated. Tests can be semi-static, where the test solution is periodically renewed, or flow-through, with a constant supply of fresh solution.^{[12][17]}
- Invertebrate, Acute Immobilisation Test (e.g., OECD Guideline 202): Typically uses Daphnia magna. Young daphnids are exposed for 48 hours.^[19] The endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50 is then determined.^[17]
- Chronic Toxicity Tests: These longer-term studies assess sublethal endpoints. For invertebrates, this often involves measuring reproductive output over a 21-day period.^[19] For fish, early life-stage tests can assess growth and survival over 28 days or more.^[20]



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Fig. 2: Generalized experimental workflow for aquatic toxicity testing.

Mammalian Toxicity Studies

Assessment in mammals involves a tiered approach to evaluate different types of toxicity.

- Acute Toxicity (LD50): Determines the single dose required to cause mortality in 50% of the test population. Studies are conducted via oral, dermal, and inhalation routes.[5]
- Repeat-Dose Studies: Animals are exposed to the chemical daily for a set period (e.g., 21 days, 90 days, 2 years) to assess long-term effects and establish a No-Observed-Adverse-Effect Level (NOAEL).[9][10]
- Reproductive/Developmental Toxicity: Multi-generational studies in rats are used to assess effects on fertility, gestation, and offspring survival and development.[9]
- Neurotoxicity Studies: These specialized studies evaluate effects on the nervous system through clinical observation, functional tests, and histopathology of nerve tissues.[10]

Soil Ecotoxicology Protocols

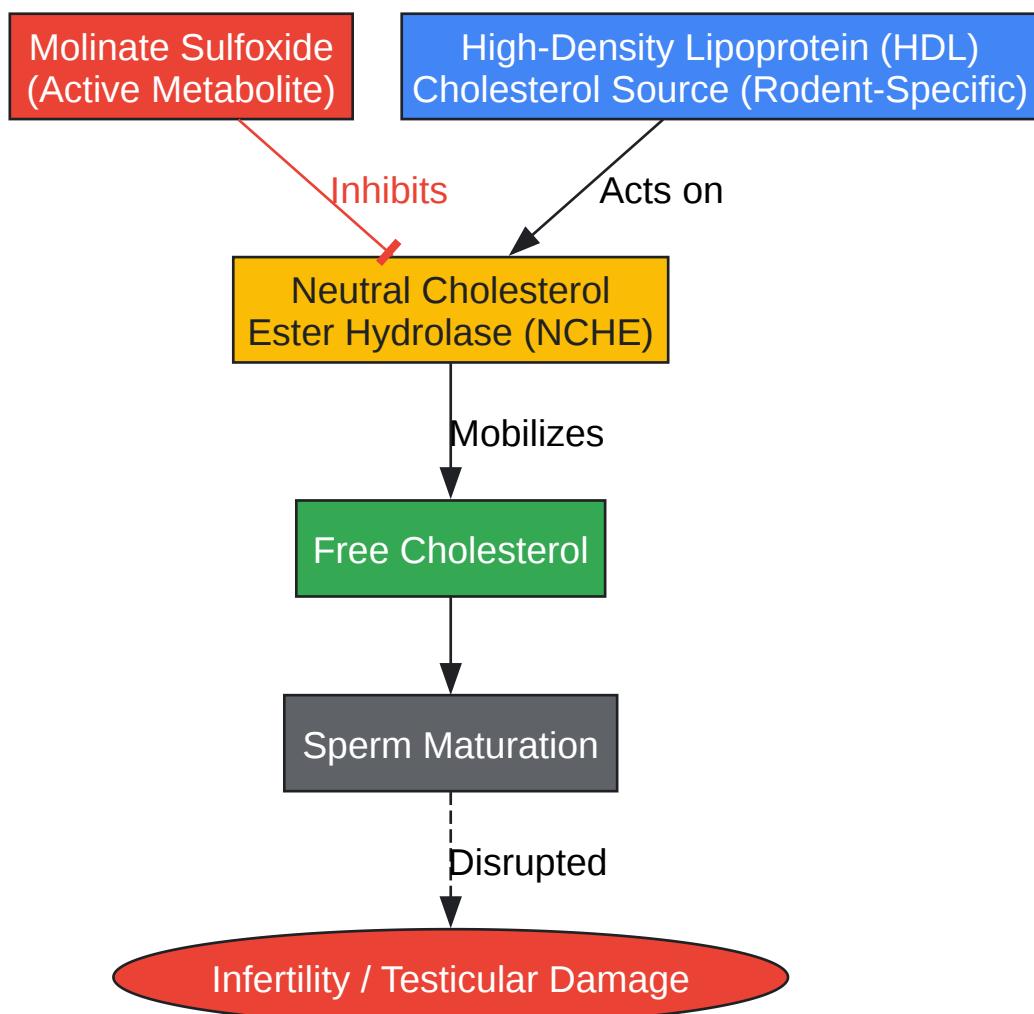
Evaluating the impact on soil health involves assessing changes in microbial populations and their functions.[15]

- Microbial Abundance: Techniques like quantitative PCR (qPCR) can measure the abundance of specific microbial genes, such as the amoA gene for ammonia-oxidizing organisms, to detect inhibitory effects.[15][16]
- Nitrogen Transformation Test (e.g., OECD 216): This test measures the rate of nitrogen turnover in soil treated with a chemical to determine if key microbial functions are inhibited. [15]
- Bioassays: A simple method involves planting a sensitive plant in the tested soil to observe germination and growth, which can indicate the presence of harmful herbicide residues.[21]

Signaling Pathways and Molecular Interactions

Rodent-Specific Reproductive Toxicity

The reproductive toxicity of **molinate** in male rats is a well-defined, species-specific pathway.^[2] It is not considered directly relevant to humans because the mechanism relies on a rodent-specific pathway for cholesterol mobilization in sperm cells.^[2]



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Fig. 3: Proposed pathway for **molinate**-induced reproductive toxicity in rodents.

Cholinesterase Inhibition

Like many carbamate compounds, **molinate** can inhibit acetylcholinesterase (AChE), an enzyme critical for nerve function.^{[11][22]} Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which is a hallmark of neurotoxicity.^{[22][23]} This is a contributing factor to the neurotoxic effects observed in both mammals and fish.^[11]

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